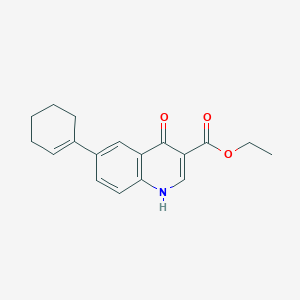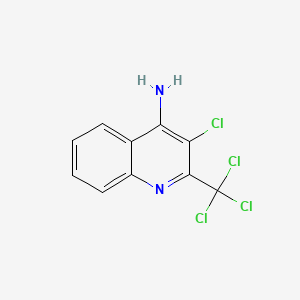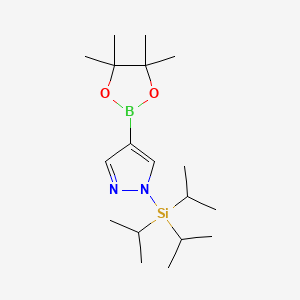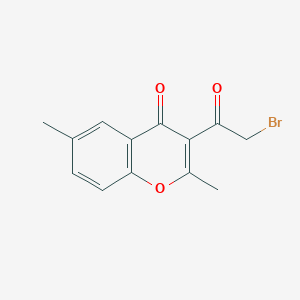
3-(Bromoacetyl)-2,6-dimethyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds synthesized by numerous plant species as well as by some bacteria and fungi. They are known for their diverse biological activities, including anti-microbial, anti-inflammatory, analgesic, anti-oxidant, antimalarial, anticancer, anti-tuberculosis, and anti-HIV properties .
準備方法
The synthesis of 3-(2-bromoacetyl)-2,6-dimethyl-4H-chromen-4-one typically involves the condensation of salicylaldehyde and ethyl acetoacetate catalyzed by piperidine, followed by bromination . This method is efficient and yields the desired compound in good purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反応の分析
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds such as thiophenes, thiazoles, pyrazoles, pyrans, and pyridines.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under appropriate conditions to form different products.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
科学的研究の応用
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It shows potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the synthesis of dyes and other industrially significant compounds.
作用機序
The mechanism of action of 3-(2-bromoacetyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit significant cytotoxic activity .
類似化合物との比較
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one is unique due to its specific structure and the presence of the bromoacetyl group. Similar compounds include other bromoacetyl derivatives of coumarins, such as 3-(2-bromoacetyl)-2H-chromen-2-one. These compounds also exhibit diverse biological activities and are used in the synthesis of various heterocyclic compounds .
特性
CAS番号 |
117134-82-4 |
|---|---|
分子式 |
C13H11BrO3 |
分子量 |
295.13 g/mol |
IUPAC名 |
3-(2-bromoacetyl)-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C13H11BrO3/c1-7-3-4-11-9(5-7)13(16)12(8(2)17-11)10(15)6-14/h3-5H,6H2,1-2H3 |
InChIキー |
GALPEPYVIVZVSG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-((R)-5,5-Diphenylpent-4-en-2-yl)-6-ethyl-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11832020.png)

![3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B11832034.png)

![1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11832044.png)

![N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11832056.png)
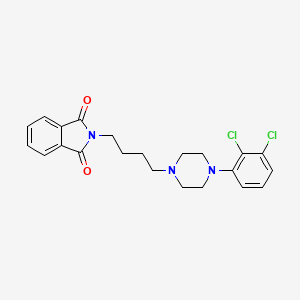
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11832061.png)

